1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
This compound is a sulfonamide derivative characterized by a benzo[b][1,4]oxazepin-4-one core substituted with an isobutyl group at position 5, two methyl groups at position 3, and a 4-chlorophenyl-methanesulfonamide moiety at position 5.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-11-18(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-5-7-17(23)8-6-16/h5-11,15,24H,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGETUVFACGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of a chlorophenyl group, a sulfonamide moiety, and a tetrahydrobenzooxazepine structure.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound was evaluated for its antibacterial efficacy against multiple strains, revealing varying degrees of effectiveness.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Certain derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are critical for therapeutic applications in treating conditions such as Alzheimer's disease and urea cycle disorders.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Strong Inhibition |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence of specific functional groups significantly influences their pharmacological properties. For example:
- Chlorophenyl Group : Enhances lipophilicity and contributes to antibacterial activity.
- Sulfonamide Moiety : Essential for enzyme inhibition; modifications can enhance potency.
- Tetrahydrobenzo[b][1,4]oxazepine Structure : Provides structural stability and may affect binding interactions with target enzymes.
Case Studies
A study conducted on a series of related compounds showed that modifications in the isobutyl chain and the introduction of electron-withdrawing groups led to improved inhibitory effects against AChE . The docking studies indicated strong interactions with the active site of the enzyme, suggesting a promising pathway for further development.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility : The chlorophenyl and isobutyl groups are critical for bioactivity; modifications here significantly alter potency .
- Methodological Insights : Combining Tanimoto/Dice metrics with graph-based comparisons improves prediction accuracy for target engagement .
- Spectral Signatures : NMR and MS/MS data provide rapid dereplication tools for identifying analogs in complex mixtures .
Q & A
Q. Advanced: How can synthesis be optimized for scalability and yield?
Answer:
- Continuous flow chemistry : Enhances reaction efficiency and reduces byproducts (e.g., 15% yield improvement in benzoxazepine formation) .
- Reductive optimization : Sodium borohydride-mediated reduction of keto groups in tetrahydrobenzo[b]oxazepine intermediates improves stereochemical control .
- Solvent screening : Polar aprotic solvents (e.g., DMF) increase coupling reaction rates by 20% compared to THF .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
Q. Advanced: How to address structural ambiguities in derivatives?
Answer:
- Hybrid approaches : Combine DFT calculations (e.g., Gaussian09) with experimental NMR data to resolve tautomerism in the oxazepine ring .
- Isotopic labeling : Use ¹⁵N-labeled analogs to track sulfonamide nitrogen environments in complex matrices .
Basic: What preliminary biological screening methods are recommended?
Answer:
- Enzyme inhibition assays : Screen against targets like spleen tyrosine kinase (SYK) using fluorescence-based assays (IC₅₀ ≤ 1.0 nM in related analogs) .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MDA-MB-231) to assess antiproliferative activity .
Q. Advanced: How to elucidate the mechanism of action for therapeutic potential?
Answer:
- Kinase profiling panels : Test selectivity across 50+ kinases to identify off-target effects (e.g., JAK2 inhibition at IC₅₀ = 10 nM) .
- Molecular docking : Simulate binding modes in SYK’s ATP-binding pocket (AutoDock Vina) to guide SAR studies .
- Cellular pathway analysis : Western blotting for phosphorylation markers (e.g., ERK, AKT) in treated vs. untreated cells .
Basic: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- pH adjustment : Buffers at pH 7.4 enhance sulfonamide ionization, improving aqueous solubility by 3-fold .
Q. Advanced: What formulation strategies improve bioavailability?
Answer:
- Nanoemulsions : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Prodrug design : Synthesize phosphate esters of the sulfonamide group to enhance intestinal absorption .
Basic: How to reconcile contradictory bioactivity data across studies?
Answer:
- Assay standardization : Control variables like ATP concentration (1 mM vs. 10 mM) in kinase assays, which alter IC₅₀ values by 5× .
- Structural analogs : Compare activity of derivatives (e.g., allyl vs. isobutyl substituents) to identify critical functional groups .
Q. Advanced: What computational tools resolve discrepancies in target engagement?
Answer:
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to validate docking predictions .
- QSAR models : Corrogate substituent hydrophobicity (ClogP) with cellular potency (R² = 0.85 in SYK inhibitors) .
Basic: What are the compound’s stability profiles under storage?
Answer:
- Thermal stability : Decomposes at >150°C (TGA data) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (5% loss over 6 months) .
Q. Advanced: How to design degradation studies for regulatory compliance?
Answer:
- Forced degradation : Expose to 0.1N HCl/NaOH (24 hrs) and analyze via HPLC-PDA to identify acid/base-labile sites .
- ICH guidelines : Conduct 40°C/75% RH stability testing for 3 months to predict shelf life .
Basic: What in vivo models are suitable for pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
